molecular formula C10H9ClO3 B068420 6-Chloro-chroman-3-carboxylic acid CAS No. 164265-01-4

6-Chloro-chroman-3-carboxylic acid

Cat. No. B068420
M. Wt: 212.63 g/mol
InChI Key: UTLYAMDODADLNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chroman derivatives, including those related to 6-chloro-chroman-3-carboxylic acid, involves a variety of chemical reactions and synthetic strategies. For example, a study detailed the synthesis and properties of related chroman derivatives, highlighting the use of NMR spectroscopy and X-ray crystallography for structural determination (Barili et al., 2001). Additionally, the optimization of synthetic routes for chromone-2-carboxylic acids demonstrates the efficiency improvements in the synthesis of chroman-based compounds (Cagide et al., 2019).

Molecular Structure Analysis

The molecular structure of chroman derivatives, including those similar to 6-chloro-chroman-3-carboxylic acid, has been determined using various analytical techniques. For instance, the molecular structure of a related compound was elucidated through X-ray crystallography, revealing its monoclinic space group and unit cell dimensions (Barili et al., 2001).

Chemical Reactions and Properties

Chemical transformations of chroman derivatives are crucial for their application in medicinal chemistry and other fields. Research has explored the chemical transformations of analogous compounds, such as the synthesis and reactions of amino- and chloro-substituted benzotriazole-carboxylic acids, highlighting the versatility of these molecules in chemical synthesis (Vasin et al., 2013).

Physical Properties Analysis

The physical properties of chroman derivatives, like solubility, melting points, and crystal structure, are influenced by their chemical composition and structure. These properties are essential for determining the compounds' applications in various scientific and industrial fields.

Chemical Properties Analysis

The chemical properties of 6-chloro-chroman-3-carboxylic acid and related compounds, such as reactivity, stability, and potential for forming derivatives, make them valuable in synthetic organic chemistry. Their ability to participate in various chemical reactions enables the development of complex organic molecules with potential pharmacological activities.

Scientific Research Applications

Carboxylic acids, in general, have a wide range of applications in various fields such as the synthesis of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc . They can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Another potential area of application could be in the synthesis of 4-substituted-chroman-2-ones and 2 . Chroman-2-ones and their derivatives have been found to have various biological activities, including anticancer activity, interleukin 5 inhibitors, monoamine oxidase inhibitors, neuroleptic agents, anti-inflammatory agents, and compounds with affinity for adenosine receptors A 2B .

Another potential area of application could be in the synthesis of 4-substituted-chroman-2-ones and 2 . Chroman-2-ones and their derivatives have been found to have various biological activities, including anticancer activity, interleukin 5 inhibitors, monoamine oxidase inhibitors, neuroleptic agents, anti-inflammatory agents, and compounds with affinity for adenosine receptors A 2B .

Safety And Hazards

The safety data sheet for a similar compound, Chroman-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLYAMDODADLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585339
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-chroman-3-carboxylic acid

CAS RN

164265-01-4
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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